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An In-depth Technical Guide to 2-Amino-5-
formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the chemical properties, functional

group reactivity, and predicted spectroscopic data of 2-Amino-5-formylbenzonitrile. The

molecule, identified by CAS number 22782-40-7, is a trifunctional aromatic compound of

interest in medicinal chemistry and organic synthesis.[1] This document outlines the distinct

characteristics of its amino, formyl, and nitrile moieties, supported by data from analogous

structures. Detailed experimental protocols for synthesis and characterization, adapted from

established methods for similar compounds, are provided to facilitate further research and

application.

Introduction
2-Amino-5-formylbenzonitrile is a substituted aromatic compound featuring an amino group,

a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. This unique

combination of functional groups makes it a versatile building block for the synthesis of more

complex molecules, particularly heterocyclic compounds with potential pharmacological activity.
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The interplay of the electron-donating amino group and the electron-withdrawing formyl and

nitrile groups dictates its chemical reactivity and spectroscopic properties.

Molecular Structure and Functional Groups
The structure of 2-Amino-5-formylbenzonitrile consists of a benzene ring with three

substituents. The systematic IUPAC name is 2-amino-5-formylbenzonitrile.

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3

[label="0,0!", color="#FFFFFF", fontcolor="#FFFFFF"]; // Center for labels C4 [label="C",

pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C",

pos="-1.3,0.75!"];

// Substituent nodes N1 [label="N", pos="0,2.5!"]; H1 [label="H", pos="-0.5,3!"]; H2 [label="H",

pos="0.5,3!"]; C8 [label="C", pos="2.3,1.25!"]; O1 [label="O", pos="2.8,1.75!"]; H3 [label="H",

pos="2.6,0.5!"]; C9 [label="C", pos="-2.3,1.25!"]; N2 [label="N", pos="-3.1,1.65!"];

// Benzene ring bonds C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C6 [label=""]; C6 -- C2

[label=""]; C2 -- C7 [label=""]; C7 -- C1 [label=""];

// Aromatic double bonds C1 -- C7 [style=double]; C2 -- C6 [style=double]; C4 -- C5

[style=double];

// Substituent bonds C1 -- N1 [label="Amino Group", fontcolor="#34A853"]; N1 -- H1; N1 -- H2;

C5 -- C8 [label="Formyl Group", fontcolor="#EA4335"]; C8 -- O1 [style=double]; C8 -- H3; C7 --

C9 [label="Nitrile Group", fontcolor="#4285F4"]; C9 -- N2 [style=triple];

// Node styles C1 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF",

width=0.1]; C2 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1];

C4 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C5

[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C6

[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C7

[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N1

[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; H1

[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; H2

[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C8

[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; O1
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[shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.1]; H3

[shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C9

[shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N2

[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; } Figure 1.

Molecular structure of 2-Amino-5-formylbenzonitrile with key functional groups highlighted.

Amino Group (-NH₂)
The primary aromatic amine group is a strong activating group and is ortho, para-directing in

electrophilic aromatic substitution reactions.[2][3] Its basicity is reduced compared to aliphatic

amines due to the delocalization of the nitrogen lone pair into the benzene ring.[4] The amino

group can undergo typical reactions such as diazotization, acylation, and alkylation.[3][5][6]

Formyl Group (-CHO)
The formyl, or aldehyde, group is a deactivating, meta-directing group in electrophilic aromatic

substitution.[7] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Aromatic aldehydes can undergo reactions such as oxidation to carboxylic acids, reduction to

alcohols, and condensation reactions like the Wittig, Cannizzaro (if no α-hydrogen is present),

and Perkin reactions.[7][8]

Nitrile Group (-C≡N)
The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing

nature.[9] The carbon atom of the nitrile group is electrophilic. Nitriles can be hydrolyzed to

carboxylic acids or amides, or reduced to primary amines.[9][10] The nitrile group also has a

characteristic strong, sharp absorption in infrared spectroscopy.[11]

Predicted Physicochemical and Spectroscopic Data
While experimental data for 2-Amino-5-formylbenzonitrile is limited, the following tables

summarize predicted data based on the known properties of its constituent functional groups

and data from analogous compounds like 4-aminobenzonitrile and other substituted

benzonitriles.[12][13][14][15]

Table 1: Predicted Physicochemical Properties
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Property
Predicted
Value/Information

Reference Analogue

Molecular Formula C₈H₆N₂O

Molecular Weight 146.15 g/mol

Appearance
Predicted to be a solid at room

temperature
2-Aminobenzonitrile[15]

Melting Point
Likely in the range of 100-160

°C

2-Amino-5-nitrobenzonitrile

(m.p. >227 °C)[16]

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents like ethanol, DMSO,

and acetone.

4-Aminobenzonitrile[12]

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Key Data/Observations

Infrared (IR) Spectroscopy

~3450-3300 cm⁻¹ (N-H stretch, two bands for

primary amine) ~2230-2220 cm⁻¹ (C≡N stretch,

strong and sharp) ~1700-1680 cm⁻¹ (C=O

stretch, aldehyde) ~1620-1580 cm⁻¹ (Aromatic

C=C stretch)

¹H NMR Spectroscopy

~9.8-10.0 ppm (s, 1H, -CHO) ~7.5-8.0 ppm (m,

3H, aromatic protons) ~5.0-6.0 ppm (br s, 2H, -

NH₂)

¹³C NMR Spectroscopy

~190 ppm (C=O, aldehyde) ~150 ppm (C-NH₂)

~115-140 ppm (aromatic carbons) ~118 ppm

(C≡N)

Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 146

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 2-Amino-5-formylbenzonitrile, adapted from established procedures for

structurally related compounds.

Synthesis of 2-Amino-5-formylbenzonitrile
A potential synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in

2-fluoro-5-formylbenzonitrile with an amino group.[1] A more classical approach could involve

the formylation of 2-aminobenzonitrile or the reduction of the nitro group in a corresponding

nitro-precursor.[17] A generalized procedure for the dehydration of an amide, a common final

step in nitrile synthesis, is presented below.[18][19]

Protocol: Dehydration of 2-Amino-5-formylbenzamide to 2-Amino-5-formylbenzonitrile[18]

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying

tube, combine 2-amino-5-formylbenzamide (1 equivalent) and a dehydrating agent such as

phosphorus pentoxide (P₂O₅, ~2.5 equivalents).[18]

Reaction Execution: Heat the mixture under vacuum or with gentle heating. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the flask. Carefully quench the reaction mixture

by slowly adding it to ice-water.

Isolation and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium

bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration and wash

with cold water. The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water).

Spectroscopic Analysis
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[12]

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Amino-5-
formylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher

spectrometer. Set appropriate parameters to cover the chemical shift range of 0-12 ppm.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a

proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a

good signal-to-noise ratio.

Protocol: Infrared (IR) Spectroscopy[12]

Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Relationships and Workflows
The following diagrams illustrate the relationship between the functional groups and a typical

experimental workflow for characterization.

Functional Group Reactivity

Amino Group Formyl Group Nitrile Group Aromatic Ring

Click to download full resolution via product page
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Synthesized Compound

Purity Check (TLC)

Purification (Recrystallization)

If impure

NMR Spectroscopy (¹H, ¹³C)

If pure

Structure Elucidation

IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Conclusion
2-Amino-5-formylbenzonitrile is a molecule with significant potential as a synthetic

intermediate due to its three distinct and reactive functional groups. This guide provides a

foundational understanding of its chemical nature, predicted spectroscopic characteristics, and

generalized protocols for its synthesis and analysis. The provided data and methodologies are

intended to serve as a valuable resource for researchers and professionals in drug discovery

and chemical synthesis, enabling further exploration of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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